Secretin (5-27) (porcine)
Description
Historical Context of Secretin Peptide Discovery and Analog Development
The journey of secretin began in 1902 when English physiologists William Bayliss and Ernest Starling discovered a substance in the duodenal mucosa that stimulated pancreatic secretion. wikipedia.orgtandfonline.comvedantu.comnih.gov This marked the discovery of the first hormone, a term Starling would coin in 1905. wikipedia.org Their experiments demonstrated that a chemical messenger, transported through the bloodstream, was responsible for this physiological response, challenging the prevailing belief that such processes were solely under nervous control. wikipedia.orgtandfonline.com
The isolation, purification, and eventual synthesis of secretin in the 1960s paved the way for more detailed investigations into its structure and function. tandfonline.comnih.gov It was determined to be a 27-amino acid peptide, and its primary role was identified as stimulating the pancreas to release a bicarbonate-rich fluid to neutralize stomach acid in the small intestine. wikipedia.orgnih.govjpp.krakow.pl
The development of secretin analogs, including truncated and modified versions, arose from the need to understand the structure-activity relationship of the hormone—which parts of the peptide were crucial for receptor binding and which for activating the receptor. nih.govplos.orgnih.gov These analogs became valuable tools for researchers. For instance, early studies with N-terminally truncated fragments of secretin revealed a significant reduction in biological activity, highlighting the importance of this region for the hormone's function. biorxiv.orgmdpi.com Specifically, fragments like secretin (7-27) were found to be weak antagonists, capable of binding to the receptor but unable to elicit a response. biorxiv.orgmdpi.com
Derivation and Significance of Secretin (5-27) (porcine) as a Research Tool
Secretin (5-27) (porcine) is a polypeptide that is derived by truncating the first four amino acids from the N-terminus of the 27-amino acid porcine secretin. This modification results in a fragment that retains the ability to bind to the secretin receptor but lacks the ability to activate it effectively, thus functioning as a competitive antagonist. nih.govnih.gov
The significance of Secretin (5-27) (porcine) as a research tool is substantial. By blocking the action of endogenous or exogenously applied secretin, it allows scientists to elucidate the specific roles of the secretin receptor in various tissues and physiological processes. For example, it has been used in studies to investigate the role of secretin in pancreatic and biliary secretion, as well as its effects in the central nervous system. nih.govnih.gov The development of such antagonists has been a key step in stabilizing the secretin receptor in an inactive conformation for structural studies. nih.gov
The use of Secretin (5-27) (porcine) and other analogs in research has contributed significantly to our understanding of the secretin receptor, a member of the G protein-coupled receptor (GPCR) superfamily. nih.govmdpi.com This knowledge is crucial for the rational design of more potent and specific agonists and antagonists with potential therapeutic applications.
Detailed Research Findings
| Category | Finding |
| Discovery | Secretin was discovered in 1902 by William Bayliss and Ernest Starling. wikipedia.orgtandfonline.comvedantu.comnih.gov |
| Structure | Mature secretin is a 27-amino acid linear peptide hormone. wikipedia.orgnih.gov |
| Function | Stimulates the pancreas to secrete bicarbonate and water. nih.govjpp.krakow.pl |
| Analog Development | N-terminal truncations of secretin led to the development of antagonists. biorxiv.orgmdpi.com |
| Secretin (5-27) (porcine) | A competitive antagonist of the secretin receptor. nih.govnih.gov |
| Research Application | Used to study the physiological roles of the secretin receptor. nih.govnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C115H200N38O34/c1-53(2)41-71(105(181)152-88(59(13)14)90(119)166)134-84(161)49-132-92(168)68(31-34-82(116)159)139-100(176)74(44-56(7)8)146-102(178)75(45-57(9)10)144-94(170)65(28-22-38-129-113(122)123)136-97(173)69(32-35-83(117)160)140-101(177)73(43-55(5)6)142-93(169)64(27-21-37-128-112(120)121)135-91(167)60(15)133-107(183)79(50-154)149-104(180)78(48-86(164)165)147-96(172)66(29-23-39-130-114(124)125)137-99(175)72(42-54(3)4)143-95(171)67(30-24-40-131-115(126)127)138-108(184)80(51-155)150-103(179)76(46-58(11)12)145-98(174)70(33-36-85(162)163)141-109(185)81(52-156)151-111(187)89(62(17)158)153-106(182)77(47-63-25-19-18-20-26-63)148-110(186)87(118)61(16)157/h18-20,25-26,53-62,64-81,87-89,154-158H,21-24,27-52,118H2,1-17H3,(H2,116,159)(H2,117,160)(H2,119,166)(H,132,168)(H,133,183)(H,134,161)(H,135,167)(H,136,173)(H,137,175)(H,138,184)(H,139,176)(H,140,177)(H,141,185)(H,142,169)(H,143,171)(H,144,170)(H,145,174)(H,146,178)(H,147,172)(H,148,186)(H,149,180)(H,150,179)(H,151,187)(H,152,181)(H,153,182)(H,162,163)(H,164,165)(H4,120,121,128)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t60-,61+,62+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKIDUBDDAUPJL-CPMUJAKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C115H200N38O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2659.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure and Homology of Secretin Peptides
Overview of Full-Length Secretin Structure and Amino Acid Sequence Homology
Secretin is a linear peptide hormone composed of 27 amino acids with a molecular weight of approximately 3055 Daltons. wikipedia.orgamegroups.org It is initially synthesized as a larger 120- to 123-amino acid precursor protein known as prosecretin. wikipedia.orgamegroups.orgkarger.com This precursor undergoes proteolytic processing to yield the mature, biologically active 27-amino acid peptide. amegroups.orgnih.gov The structure of mature secretin features an α-helical conformation, particularly between amino acid residues 5 and 13. wikipedia.org The C-terminal amino acid, valine, is amidated. wikipedia.orgdrugbank.com
Secretin belongs to the secretin-glucagon superfamily of peptide hormones, which also includes glucagon, vasoactive intestinal peptide (VIP), and gastric inhibitory peptide (GIP). wikipedia.orgnih.govresearchgate.net This classification is due to significant amino acid sequence homology among its members. For instance, 14 of the 27 amino acids in secretin occupy the same positions as in glucagon. wikipedia.orgresearchgate.net This structural similarity underlies the overlapping biological activities sometimes observed within this family. Mammalian secretins exhibit a high degree of sequence homology; porcine, bovine, and sheep secretins are identical. researchgate.netdrugfuture.com
The full-length amino acid sequences for porcine, human, and rat secretin are detailed below.
| Species | Amino Acid Sequence (1-27) |
| Porcine | His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂ researchgate.netfda.gov |
| Human | His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg -Glu -Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂ creativebiomart.net |
| Rat | His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Gln -Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂ eurogentec.comgenscript.com |
Structural Characteristics of the Secretin (5-27) Fragment as a 23-Peptide
Secretin (5-27) is a C-terminal fragment of the full-length secretin molecule. It is a 23-peptide, meaning it consists of a chain of 23 amino acids. This fragment is derived by truncating the first four N-terminal amino acids (His-Ser-Asp-Gly) from the native 27-amino acid sequence. The resulting peptide begins at position 5 (Threonine) and extends to the C-terminal Valine at position 27.
Research involving secretin fragments like Secretin (5-27) has been crucial for understanding the structure-activity relationship of the hormone. Early studies demonstrated that the biological activity of secretin primarily resides in the N-terminal portion of the molecule. oup.com C-terminal fragments, including Secretin (5-27) and Secretin (7-27), have been investigated for their ability to bind to the secretin receptor. mdpi.comnih.gov Such fragments often act as weak antagonists or have very low potency in activating the receptor, highlighting the essential role of the N-terminus for agonistic activity. mdpi.comnih.gov For example, studies on rat secretin (5-27) have been used as a basis for generating substituted variants to develop receptor antagonists. mdpi.combiorxiv.org
Comparative Analysis of Secretin (5-27) Across Species Homologs (e.g., porcine vs. rat, human)
The amino acid sequences of mammalian secretins are highly conserved. researchgate.net However, specific variations exist between species such as porcine, human, and rat, which are reflected in their respective Secretin (5-27) fragments.
The primary difference between porcine and rat secretin occurs at position 14, where porcine secretin has an Arginine (Arg) residue, while rat secretin has a Glutamine (Gln) residue. eurogentec.comgenscript.combioscience.co.uk Human secretin differs from the porcine sequence at two positions: position 14, where it has an Arginine (Arg) similar to porcine, and position 15, where it has a Glutamic acid (Glu) instead of the Aspartic acid (Asp) found in both porcine and rat secretin. creativebiomart.net
These differences are summarized in the table below, which compares the Secretin (5-27) fragment across the three species.
| Position | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 |
| Porcine | Thr | Phe | Thr | Ser | Glu | Leu | Ser | Arg | Leu | Arg | Asp | Ser | Ala | Arg | Leu | Gln | Arg | Leu | Leu | Gln | Gly | Leu | Val |
| Human | Thr | Phe | Thr | Ser | Glu | Leu | Ser | Arg | Leu | Arg | Glu | Ser | Ala | Arg | Leu | Gln | Arg | Leu | Leu | Gln | Gly | Leu | Val |
| Rat | Thr | Phe | Thr | Ser | Glu | Leu | Ser | Arg | Leu | Gln | Asp | Ser | Ala | Arg | Leu | Gln | Arg | Leu | Leu | Gln | Gly | Leu | Val |
Synthesis and Characterization Methodologies for Secretin 5 27 Porcine Analogs
Solid-Phase Peptide Synthesis Approaches for Porcine Secretin and Analogs
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the production of porcine secretin and its fragments, including Secretin (5-27). guidetopharmacology.orgnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. nih.gov
A common strategy involves attaching the C-terminal amino acid to a polymeric support. nih.gov The synthesis proceeds by coupling Boc-protected amino acids using a modified carbodiimide (B86325) method. nih.gov To enhance the efficiency of the synthesis, particularly for challenging sequences in the N-terminal region, major reaction steps may be performed multiple times. nih.gov Following the completion of the peptide chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using strong acids like liquid hydrogen fluoride (B91410) (HF). nih.gov
The crude synthetic peptide is then subjected to purification, often employing techniques such as ion-exchange chromatography on supports like SP-Sephadex. nih.gov This purification step is critical to isolate the desired peptide with a high degree of purity and full biological activity. nih.gov
Table 1: Key Reagents and Steps in Solid-Phase Peptide Synthesis of Porcine Secretin
| Step | Reagent/Technique | Purpose |
| Resin Attachment | Polymeric amino support | Solid-phase anchor for the growing peptide chain. nih.gov |
| Amino Acid Coupling | Boc-amino acids, modified carbodiimide method | Stepwise addition of amino acids to the peptide chain. nih.gov |
| Deprotection | Not specified in detail, but implied in the process | Removal of the temporary N-terminal protecting group (Boc) before the next coupling step. |
| Cleavage and Deprotection | Liquid Hydrogen Fluoride (HF) | Cleavage of the completed peptide from the resin and removal of side-chain protecting groups. nih.gov |
| Purification | Ion-exchange chromatography (e.g., SP-Sephadex) | Separation of the target peptide from impurities and truncated sequences. nih.gov |
Recombinant Expression and Purification Strategies for Secretin Peptides
In addition to chemical synthesis, recombinant DNA technology offers a powerful alternative for producing secretin peptides. This approach involves the expression of a synthetic gene encoding the desired peptide in a host organism, typically Escherichia coli. nih.gov
One strategy involves ligating a synthetic gene for porcine secretin into a plasmid vector, such as pBR322. nih.gov This can be designed to produce a fusion protein, where the secretin molecule is linked to a larger protein, such as a portion of beta-lactamase. nih.gov The hybrid plasmid is then introduced into E. coli cells, which subsequently synthesize the fusion protein. nih.gov The production of secretin can be confirmed through methods like radioimmunoassay and gel electrophoretic analysis of the proteins produced in the bacterial cells. nih.gov
It is noteworthy that secretin produced in this manner may not have the C-terminal amidation present in the natural porcine hormone. nih.gov However, studies have shown that the non-amidated recombinant secretin can still exhibit biological activity comparable to the natural form. nih.gov
Methodologies for Assessing Structural Integrity and Purity of Synthetic Fragments
Ensuring the structural integrity and purity of synthetic peptide fragments like Secretin (5-27) is paramount. A combination of analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both purification and purity assessment. Reversed-phase HPLC (RP-HPLC) is commonly used to separate the target peptide from impurities. plos.orgnih.gov Analytical HPLC can then be used to determine the purity of the final product, with purities often exceeding 99%. plos.org
Mass Spectrometry (MS) is indispensable for verifying the molecular weight of the synthetic peptide. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are used to confirm that the correct peptide has been synthesized. plos.org Fast Atom Bombardment (FAB) mass spectrometry has also been utilized to determine the mass of secretin fragments. nih.gov
Amino Acid Analysis provides further confirmation of the peptide's composition. This involves hydrolyzing the peptide into its constituent amino acids and then quantifying them. nih.gov The results are compared to the theoretical amino acid composition to verify the sequence. pnas.org
Radioimmunoassay (RIA) is a highly sensitive method used to quantify the amount of secretin or its analogues in a sample. nih.govfda.gov It utilizes antibodies specific to the peptide to measure its concentration. nih.gov This technique is also valuable for comparing the immunochemical purity of different secretin preparations. nih.gov
Capillary Electrophoresis is another technique used to assess the homogeneity of purified peptides. pnas.org
Table 2: Analytical Techniques for Characterizing Synthetic Secretin Peptides
| Technique | Purpose | Key Findings |
| Reversed-Phase HPLC | Purification and Purity Assessment | Can achieve >99.1% purity. plos.org Used to isolate degradation products. nih.gov |
| MALDI-TOF Mass Spectrometry | Molecular Weight Verification | Confirms the identity of the synthesized peptide. plos.org |
| FAB-Mass Spectrometry | Molecular Weight of Fragments | Determined m/z values for secretin fragments. nih.gov |
| Amino Acid Analysis | Compositional Verification | Confirms the correct amino acid composition of the peptide. nih.govpnas.org |
| Radioimmunoassay (RIA) | Quantification and Immunochemical Purity | Measures peptide concentration and compares purity of different preparations. nih.govfda.gov |
| Capillary Electrophoresis | Homogeneity Assessment | Checks the purity and homogeneity of the final peptide product. pnas.org |
Secretin Receptor Sctr Interaction and Binding Kinetics of Secretin 5 27 Porcine
SCTR Structure and its Classification as a Class B G-Protein Coupled Receptor
The secretin receptor (SCTR) is a protein that is a member of the Class B (or Family B) G-protein coupled receptor (GPCR) subfamily. wikipedia.orgrsc.org This family, also known as the secretin receptor family, includes receptors for various peptide hormones such as glucagon, vasoactive intestinal peptide (VIP), and calcitonin. rsc.orgwikipedia.org The cloning of the secretin receptor was a landmark that established it as the prototype for this distinct GPCR class. biorxiv.orgnih.govmdpi.com
Structurally, all GPCRs, including the SCTR, are characterized by a molecular architecture that features seven transmembrane (7TM) helices connected by three intracellular and three extracellular loops, an extracellular N-terminus, and an intracellular C-terminus. nih.gov A defining feature of Class B GPCRs is a large, structurally complex N-terminal extracellular domain (ECD) of about 120 amino acids. rsc.orgresearchgate.net This ECD is crucial for ligand binding and recognition. researchgate.netbioscientifica.com The binding of peptide ligands to Class B receptors is understood to follow a two-site model: the C-terminal portion of the peptide binds with high affinity to the N-terminal ECD of the receptor, which then orients the N-terminal portion of the peptide to interact with the transmembrane domain and extracellular loops, leading to receptor activation. researchgate.netbioscientifica.comfrontiersin.org
Binding Affinity and Competition Studies of Secretin (5-27) (porcine) with SCTR
Secretin (5-27) is a C-terminal fragment of the full-length secretin peptide. Studies have demonstrated that this truncated peptide acts as a competitive antagonist or a weak partial agonist at the secretin receptor. researchgate.netresearchgate.net Its binding affinity for the SCTR is significantly lower than that of the native secretin peptide. nih.gov
Competition binding assays are used to determine the binding affinity of ligands like Secretin (5-27). In these experiments, the unlabeled peptide is used to compete with a radiolabeled version of secretin (e.g., ¹²⁵I-secretin) for binding to cells or membranes expressing the SCTR. biorxiv.orgnih.gov The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, which can be used to calculate the binding affinity (Ki).
Research has reported varying affinity values for Secretin (5-27) and its analogues. For instance, one study reported a binding affinity (IC₅₀) of 722 nM for a sec(5-27) analogue. nih.gov Another study determined the Ki of Sec(5-27) to be 319 nM. researchgate.net Furthermore, a pseudopeptide analogue of porcine secretin, which is also a C-terminal fragment, showed a Ki of 4400 ± 400 nM. biorxiv.orgnih.gov These values highlight that while Secretin (5-27) can bind to the SCTR, it does so with substantially reduced affinity compared to the full-length hormone.
Table 1: Binding Affinity of Secretin (5-27) Analogs for SCTR
| Compound | Cell Line | Binding Affinity (IC₅₀/Ki) | Reference |
|---|---|---|---|
| sec(5-27) analogue | CHO-SecR | 722 nM (IC₅₀) | nih.gov |
| Sec(5-27) | - | 319 nM (Ki) | researchgate.net |
| [(CH₂NH)⁴,⁵]secretin | Guinea pig pancreatic acini | 4400 ± 400 nM (Ki) | biorxiv.orgnih.gov |
Contributions of N-Terminal and C-Terminal Fragments to SCTR Binding
The structure-activity relationship of secretin binding to the SCTR is well-defined by the two-site binding model. researchgate.net The C-terminal region of the secretin peptide is primarily responsible for high-affinity binding, interacting with the large N-terminal extracellular domain of the SCTR. researchgate.netfrontiersin.orgresearchgate.net This interaction acts as an "affinity trap," anchoring the ligand to the receptor. biorxiv.org
Conversely, the N-terminal portion of the secretin peptide is crucial for receptor activation. researchgate.netnih.gov Once the C-terminus is bound, the N-terminus is positioned to interact with the receptor's transmembrane core and extracellular loops, inducing a conformational change that triggers intracellular signaling pathways, such as cAMP production. researchgate.netfrontiersin.org
Consequently, truncating the N-terminus of secretin leads to a dramatic loss of efficacy and potency. biorxiv.orgnih.gov Fragments like Secretin (5-27) or Secretin (7-27), which lack the critical N-terminal residues, are unable to effectively activate the receptor. biorxiv.orgresearchgate.net While they retain the ability to bind (albeit with lower affinity) via their C-terminal portion, they act as antagonists or partial agonists by occupying the receptor's binding site without inducing a full biological response. biorxiv.orgresearchgate.net Studies show that even small truncations at the N-terminus have a much stronger negative impact on biological activity than similar truncations at the C-terminus. biorxiv.orgnih.gov
Rational Design and Synthesis of Modified Secretin (5-27) Variants for Altered SCTR Affinity
The Secretin (5-27) fragment, despite its low affinity, has served as a scaffold for the rational design of more potent SCTR antagonists. nih.gov The goal of these modifications is to enhance binding affinity without introducing agonist activity. nih.govnih.gov
One successful strategy involves introducing a lactam bridge to stabilize the helical structure of the peptide, which is thought to be important for receptor binding. nih.govbiorxiv.org For example, incorporating a lactam bridge between residues at positions 16 and 20 in a sec(5-27) analogue resulted in a significant increase in binding affinity. nih.govbiorxiv.org
Another approach is the substitution of specific amino acids. Replacing certain residues with natural or unnatural amino acids can improve hydrophobic or other interactions within the receptor's binding pocket. nih.govnih.gov For instance, substituting Leu²² with the bulkier, more constrained amino acid L-cyclohexylalanine (Cha) was shown to enhance binding affinity. nih.govbiorxiv.orgnih.gov Combining these modifications has led to the development of high-affinity secretin antagonists. A variant incorporating a lactam bridge, a Cha substitution, and other replacements (I¹⁷, R²⁵) into a truncated secretin peptide resulted in a ligand with an affinity (4 nM) similar to that of natural secretin but without any agonist activity. nih.govnih.gov
Table 2: Rationally Designed Secretin (5-27) Variants and SCTR Affinity
| Peptide Variant | Modifications | Binding Affinity (IC₅₀) | Reference |
|---|---|---|---|
| sec(5-27) | Truncation | 722 nM | nih.gov |
| (Y¹⁰,c[E¹⁶,K²⁰])sec(5-27) | Tyr substitution, Lactam bridge | 30 nM | nih.gov |
| (Y¹⁰,c[E¹⁶,K²⁰],Cha²²)sec(5-27) | Tyr substitution, Lactam bridge, Cha substitution | 6 nM | nih.gov |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(5-27) | Tyr, Ile, Arg, Cha substitutions, Lactam bridge | 4 nM | nih.gov |
Intracellular Signal Transduction Pathways Modulated by Secretin 5 27 Porcine
Modulation of Adenylyl Cyclase and Cyclic AMP (cAMP) Production
Secretin (5-27) (porcine) is recognized as an antagonist of the secretin receptor, and its primary mechanism of action involves the modulation of adenylyl cyclase activity and subsequent cyclic AMP (cAMP) production. nih.govmdpi.comnih.gov The secretin receptor is a G protein-coupled receptor (GPCR) that, upon activation by its natural ligand secretin, couples to the stimulatory G protein (Gs). researchgate.net This activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels serves as a crucial second messenger, initiating a variety of physiological responses within the cell. wikipedia.org
As an antagonist, Secretin (5-27) (porcine) competitively binds to the secretin receptor but fails to elicit the conformational change required for Gs protein activation. nih.govbiorxiv.org Consequently, it inhibits the secretin-stimulated activation of adenylyl cyclase, leading to a reduction in cAMP production. nih.govresearchgate.net This inhibitory effect has been demonstrated in various cell types, including pancreatic acinar cells and cholangiocytes, where secretin normally stimulates fluid and bicarbonate secretion through a cAMP-dependent mechanism. physiology.orgjci.org
Studies using different cell systems have consistently shown that N-terminally truncated fragments of secretin, such as secretin (5-27) and secretin (7-27), act as weak antagonists of the secretin receptor. nih.govmdpi.combiorxiv.org For instance, in CHO-SecR-low cells (Chinese Hamster Ovary cells with low expression of the secretin receptor), Secretin (5-27) was shown to inhibit secretin-stimulated cAMP responses. nih.gov Similarly, in calf pancreatic membranes, secretin (5-27) acted as a secretin receptor antagonist, inhibiting adenylyl cyclase activation. researchgate.net The antagonistic properties of these truncated peptides highlight the critical role of the N-terminal region of secretin for receptor activation and subsequent cAMP synthesis. mdpi.combiorxiv.org
The modulation of the adenylyl cyclase/cAMP pathway by Secretin (5-27) (porcine) underscores its utility as a pharmacological tool to investigate the physiological roles of secretin and its receptor. By blocking this primary signaling cascade, researchers can elucidate the downstream effects of secretin-mediated cAMP signaling in various tissues and cell types.
Table 1: Effect of Secretin Analogs on cAMP Production
| Compound | Cell Type | Effect on cAMP Production | Reference |
| Secretin (5-27) (porcine) | CHO-SecR-low cells | Inhibition of secretin-stimulated cAMP response | nih.gov |
| Secretin (5-27) | Calf pancreatic membranes | Inhibition of secretin-stimulated adenylyl cyclase activation | researchgate.net |
| Secretin (7-27) | Isolated pancreatic membranes | Abolished agonistic effects on cAMP synthesis | mdpi.combiorxiv.org |
This table is interactive. Click on the headers to sort the data.
Influence on Protein Kinase A (PKA) and CREB Signaling Cascades
The modulation of the adenylyl cyclase/cAMP pathway by Secretin (5-27) (porcine) directly impacts the downstream protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling cascades. nih.govfrontiersin.org PKA, a cAMP-dependent protein kinase, is a primary effector of cAMP signaling. Upon binding of cAMP, the catalytic subunits of PKA are released and translocate to various cellular compartments, including the nucleus, where they phosphorylate a multitude of substrate proteins, thereby regulating their activity. nih.gov
One of the key nuclear targets of PKA is the transcription factor CREB. nih.govfrontiersin.org Phosphorylation of CREB at a specific serine residue (Ser-133) is a critical step for its activation. nih.govfrontiersin.org Activated CREB then binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govnih.gov This PKA-CREB pathway is fundamental in mediating the long-term effects of secretin, including the regulation of gene expression involved in various physiological processes. frontiersin.orgnih.gov
As an antagonist of the secretin receptor, Secretin (5-27) (porcine) inhibits the secretin-induced activation of the cAMP/PKA/CREB pathway. nih.gov By preventing the initial rise in cAMP levels, it effectively blocks the activation of PKA and the subsequent phosphorylation and activation of CREB. nih.gov This inhibitory action has been demonstrated in studies investigating the neuroprotective effects of secretin in the cerebellum and its role in regulating gene transcription in pheochromocytoma (PC12) cells. frontiersin.orgnih.gov In hypothalamic neurons, the stimulatory effect of secretin on vasopressin release was shown to be dependent on the PKA pathway and was blocked by the secretin antagonist secretin (5-27). nih.gov
The ability of Secretin (5-27) (porcine) to disrupt the PKA/CREB signaling cascade makes it an invaluable tool for studying the transcriptional and long-term cellular responses mediated by secretin. By selectively blocking this pathway, researchers can dissect the specific roles of secretin-induced gene expression in various physiological and pathological conditions.
Table 2: Key Proteins in the PKA/CREB Signaling Pathway Modulated by Secretin (5-27) (porcine)
| Protein | Function | Effect of Secretin (5-27) (porcine) | Reference |
| Protein Kinase A (PKA) | Phosphorylates target proteins in response to cAMP | Inhibition of activation | nih.gov |
| cAMP Response Element-Binding Protein (CREB) | Transcription factor activated by PKA | Inhibition of phosphorylation and activation | nih.gov |
This table is interactive. Click on the headers to sort the data.
Investigation of Phospholipase C-β and Intracellular Ca2+ Pathways
While the primary signaling pathway for the secretin receptor involves adenylyl cyclase and cAMP, there is evidence suggesting that at higher concentrations, secretin can also activate the phospholipase C-β (PLC-β) pathway, leading to an increase in intracellular calcium (Ca2+) levels. nih.govnih.gov PLC-β is an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). arvojournals.orgunits.it IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. arvojournals.org
The involvement of the PLC-β/Ca2+ pathway in secretin signaling appears to be cell-type specific and concentration-dependent. nih.govnih.gov For instance, in rat pancreatic acinar cells, low concentrations of secretin stimulate adenylyl cyclase, whereas higher concentrations are required to activate PLC-β. nih.gov In pheochromocytoma (PC12) cells, secretin has been shown to augment PLC activity and increase IP3 levels, contributing to catecholamine secretion. nih.gov This effect was independent of extracellular Ca2+ and was blocked by a PLC-β inhibitor, indicating the mobilization of intracellular Ca2+ stores. nih.gov
The role of Secretin (5-27) (porcine) in modulating the PLC-β/Ca2+ pathway is less characterized compared to its effects on the cAMP pathway. However, as an antagonist of the secretin receptor, it is expected to inhibit secretin-induced activation of this pathway as well. By blocking the initial binding of secretin to its receptor, Secretin (5-27) would prevent the conformational change necessary for coupling to the Gq protein, which is responsible for activating PLC-β.
Further investigation is needed to fully elucidate the antagonistic effects of Secretin (5-27) (porcine) on the PLC-β/Ca2+ pathway in different tissues and to understand the physiological significance of this alternative signaling route for secretin.
Table 3: Components of the Phospholipase C-β Pathway
| Component | Function | Potential Modulation by Secretin (5-27) (porcine) | Reference |
| Phospholipase C-β (PLC-β) | Hydrolyzes PIP2 into IP3 and DAG | Inhibition of activation | nih.gov |
| Inositol 1,4,5-trisphosphate (IP3) | Triggers release of intracellular Ca2+ | Reduction in production | nih.gov |
| Intracellular Ca2+ | Second messenger involved in various cellular processes | Prevention of increase in concentration | nih.gov |
This table is interactive. Click on the headers to sort the data.
Regulation of Nitric Oxide (NO) Signaling Pathways
Recent studies have implicated nitric oxide (NO) as a downstream signaling molecule in the secretin pathway in certain tissues. ppke.hunih.gov NO is a gaseous signaling molecule synthesized by nitric oxide synthase (NOS) enzymes. It plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune responses. csic.es
The link between secretin and NO signaling has been observed in the cardiovascular system and in the central nervous system. In anesthetized pigs, intracoronary infusion of secretin was found to increase coronary blood flow and NO release, an effect that was abolished by a secretin receptor inhibitor. nih.gov In coronary endothelial cells, the secretin-induced NO production was linked to the cAMP/PKA signaling pathway. nih.gov
In the central nervous system, particularly in gonadotropin-releasing hormone (GnRH) neurons, secretin has been shown to exert an excitatory effect by activating a retrograde NO signaling pathway. ppke.hu This process involves the activation of neuronal NOS (nNOS) downstream of the secretin receptor, leading to the release of NO, which then enhances the release of the neurotransmitter GABA. ppke.hu The stimulatory effect of secretin on this pathway was abolished by a secretin receptor antagonist, suggesting that Secretin (5-27) (porcine) would inhibit this NO-mediated signaling. ppke.hu
Table 4: Regulation of Nitric Oxide Signaling by Secretin
| Tissue/Cell Type | Effect of Secretin | Role of Secretin (5-27) (porcine) | Reference |
| Coronary Endothelial Cells | Increased NO production via cAMP/PKA pathway | Inhibition of NO release | nih.gov |
| GnRH Neurons | Activation of retrograde NO signaling | Abolition of excitatory effect | ppke.hu |
This table is interactive. Click on the headers to sort the data.
Mechanistic Studies of Secretin 5 27 Porcine in Cellular and Organ Systems in Vitro/ex Vivo Models
Pancreatic Ductular Cell Responses to Secretin (5-27) (porcine)
Secretin (5-27) (porcine), a C-terminal fragment of the hormone secretin, demonstrates notable biological activity in pancreatic ductular cells, although with lower efficacy compared to the full-length secretin molecule. nih.gov Its interactions with these cells provide valuable insights into the mechanisms of pancreatic secretion.
In both guinea pig and rat models, secretin (5-27) has been shown to retain significant activity in stimulating pancreatic secretion. nih.gov The primary action of secretin is to stimulate pancreatic duct cells to secrete a bicarbonate-rich fluid, which is crucial for neutralizing gastric acid in the duodenum. pancreapedia.org This process involves the binding of secretin to receptors on the basolateral surface of ductular cells, leading to an increase in intracellular cyclic AMP (cAMP). pancreapedia.orgpancreapedia.org This signaling cascade ultimately results in the secretion of bicarbonate ions across the apical membrane. pancreapedia.org
Studies comparing the efficacy of secretin (5-27) in different species have revealed interesting variations. The intrinsic activity of secretin (5-27) relative to native secretin is considerably higher in rats (0.2) than in guinea pigs (0.03). nih.gov This suggests species-specific differences in the receptor binding or downstream signaling pathways activated by this peptide fragment. Despite its reduced potency, the ability of secretin (5-27) to elicit a secretory response underscores the importance of the C-terminal region of the secretin molecule for its biological function. nih.gov
| Model Organism | Relative Efficacy of Secretin (5-27) vs. Secretin | Key Findings |
| Guinea Pig | 0.03 | Retains significant, though lower, pancreatic secretory activity. nih.gov |
| Rat | 0.2 | Exhibits higher relative efficacy compared to the guinea pig model. nih.gov |
This table summarizes the comparative efficacy of Secretin (5-27) in stimulating pancreatic secretion in different rodent models.
Secretin (5-27) can act as an antagonist at the secretin receptor. nih.gov This antagonistic action can inhibit the secretin-stimulated activation of CFTR. By competing with full-length secretin for receptor binding, secretin (5-27) can modulate the downstream signaling pathways that lead to CFTR activation. This inhibitory effect highlights the potential of secretin fragments to act as modulators of pancreatic ductal secretion. The interaction between secretin, its fragments, and the CFTR channel is a crucial area of research for understanding both normal pancreatic physiology and the pathophysiology of diseases like cystic fibrosis. nih.gov
Mechanisms of Bicarbonate and Fluid Secretion Modulation in Guinea Pig and Rat Models
Cholangiocyte Responses to Secretin (5-27) (porcine) in Rodent Models
Cholangiocytes, the epithelial cells lining the bile ducts, also respond to secretin, which stimulates biliary bicarbonate and water secretion. physiology.orgnih.gov This process shares mechanistic similarities with pancreatic ductal secretion. pancreapedia.org In rodent models of cholestasis, such as bile duct ligation (BDL), the expression of the secretin receptor (SR) is upregulated, and cholangiocytes exhibit a proliferative response. nih.govresearchgate.net
Studies using the secretin receptor antagonist, Secretin (5-27), have demonstrated its ability to block the effects of secretin on cholangiocytes. nih.gov In mouse models of cholestatic liver injury (BDL and Mdr2-/- mice), administration of Secretin (5-27) was found to reduce biliary proliferation. nih.gov This suggests that the secretin/SR axis plays a key role in modulating the balance between cholangiocyte proliferation and loss. nih.gov The antagonistic action of Secretin (5-27) in these models underscores the therapeutic potential of targeting the secretin receptor in certain liver diseases. nih.gov
| Rodent Model | Effect of Secretin (5-27) Administration | Mechanism of Action |
| Bile Duct Ligation (BDL) Mice | Reduced biliary proliferation and hepatic fibrosis. nih.gov | Antagonism of the secretin receptor (SR), blocking the trophic effects of secretin. nih.gov |
| Mdr2-/- Mice | Reduced biliary proliferation and hepatic fibrosis. nih.gov | Antagonism of the secretin receptor (SR), blocking the trophic effects of secretin. nih.gov |
This table outlines the observed effects of Secretin (5-27) in rodent models of cholestatic liver injury.
Neural Cell and Central Nervous System Investigations using Secretin (5-27) (porcine)
Beyond its well-established roles in the digestive system, secretin and its receptors are also expressed in the central nervous system (CNS), where they are implicated in neuromodulation. nih.govnih.gov
In vitro electrophysiological studies in mice have revealed that secretin can modulate GABAergic neurotransmission to gonadotropin-releasing hormone (GnRH) neurons. nih.gov Specifically, secretin was found to increase the frequency of spontaneous and miniature GABAergic postsynaptic currents in these neurons. nih.gov This effect suggests that secretin can influence the excitability of GnRH neurons, which are central regulators of reproduction. nih.gov
The use of a secretin receptor antagonist, such as Secretin (5-27), in these studies helped to confirm that the observed effects were mediated through the secretin receptor. nih.gov The antagonist prevented the secretin-induced increase in GABAergic transmission, highlighting the specificity of the interaction. nih.gov These findings point to a role for the secretin system in the neuroendocrine control of reproduction. nih.govresearchgate.net
| Neuronal System | Effect of Secretin | Effect of Secretin (5-27) (as antagonist) |
| GABAergic input to GnRH neurons in mice | Increased frequency of spontaneous and miniature postsynaptic currents. nih.gov | Prevented the stimulatory effect of secretin. nih.gov |
This table summarizes the modulatory effects of secretin and the antagonistic action of Secretin (5-27) on GABAergic neurotransmission.
The regulatory actions of secretin in the CNS extend to the level of gene transcription. googleapis.com While direct studies on the effect of Secretin (5-27) on gene transcription in specific neuronal populations are limited, the known antagonistic action of this peptide suggests it could be used as a tool to investigate the transcriptional effects of endogenous secretin. By blocking the secretin receptor, Secretin (5-27) could help to elucidate the genes and signaling pathways that are regulated by secretin in different brain regions and neuronal cell types. Further research in this area is needed to fully understand the transcriptional consequences of secretin signaling in the brain.
Modulation of Neurotransmitter Release (e.g., GABAergic)
: Adrenomedullary Cell Activity and Catecholamine Secretion Pathways
Research utilizing in vitro models, particularly the pheochromocytoma (PC12) cell line which serves as a well-established model for adrenal medullary chromaffin cells, has elucidated the role of porcine Secretin (5-27) in the regulation of catecholamine biosynthesis. These studies have predominantly identified Secretin (5-27) as a competitive antagonist of the secretin receptor (SCTR), thereby inhibiting the effects of native secretin on these cells.
The primary mechanism of action for Secretin (5-27) in this context is its ability to block the signaling cascade initiated by secretin that leads to the production of catecholamines. Catecholamines are a group of hormones and neurotransmitters, including dopamine, norepinephrine, and epinephrine, that are crucial for the body's "fight-or-flight" response. The synthesis of these molecules is a multi-step process, with the enzyme tyrosine hydroxylase (Th) catalyzing the rate-limiting step.
Studies have demonstrated that secretin, at low nanomolar concentrations, activates the transcription of the gene encoding for tyrosine hydroxylase nih.gov. This activation is mediated through the secretin receptor (SCTR) and involves a downstream signaling pathway that includes the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA) nih.govresearchgate.net. The activation of this cAMP/PKA pathway ultimately leads to increased transcription of the Th gene, and consequently, an enhanced capacity for catecholamine synthesis nih.govresearchgate.net.
The antagonistic role of Secretin (5-27) has been clearly shown in experiments where PC12 cells were pre-treated with this peptide fragment before being exposed to secretin. In these studies, Secretin (5-27) effectively abolished the secretin-induced increase in Th gene transcription nih.gov. This blocking action confirms that Secretin (5-27) competes with secretin for binding to the SCTR, thereby preventing the initiation of the downstream signaling events required for Th gene activation.
Interestingly, the process of catecholamine secretion (release) in response to secretin appears to follow a different pathway that is not blocked by Secretin (5-27). Secretin-induced catecholamine secretion occurs at higher, micromolar concentrations and is mediated through PAC1 and VPAC1 receptors, rather than the SCTR nih.govresearchgate.net. This secretion pathway involves the activation of phospholipase C (PLC) and an increase in intracellular calcium, and is not inhibited by the SCTR antagonist Secretin (5-27) nih.govresearchgate.net.
The available research has not indicated that Secretin (5-27) possesses any direct agonist (stimulatory) activity on adrenomedullary cells. Its function in this system is characterized as an antagonist of the secretin receptor, specifically impacting the biosynthesis of catecholamines by inhibiting the expression of tyrosine hydroxylase.
Research Findings on Secretin (5-27) (porcine) in Adrenomedullary Cell Models
| Experimental Model | Compound Tested | Observed Effect | Mechanism of Action | Receptor Involved | Reference(s) |
| Pheochromocytoma (PC12) cells | Secretin (5-27) (porcine) | Abolished secretin-induced transcription of the tyrosine hydroxylase (Th) gene. | Competitive antagonism, blocking the secretin-initiated cAMP/PKA signaling pathway. | Secretin Receptor (SCTR) | nih.govresearchgate.net |
| Pheochromocytoma (PC12) cells | Secretin | Stimulated transcription of the tyrosine hydroxylase (Th) gene (EC₅₀ ~4.6 nM). | Activation of the cAMP/PKA signaling pathway, leading to CREB phosphorylation. | Secretin Receptor (SCTR) | nih.govresearchgate.net |
| Pheochromocytoma (PC12) cells | Secretin | Stimulated catecholamine secretion (EC₅₀ ~3.5 μM). | Activation of the Phospholipase C (PLC) pathway, leading to increased intracellular Ca²⁺. | PAC1/VPAC1 Receptors | nih.govresearchgate.net |
Pharmacological and Antagonistic Properties of Secretin 5 27 Porcine
Characterization as a Weak SCTR Antagonist
Secretin (5-27) (porcine) is widely characterized in scientific literature as a weak antagonist of the secretin receptor (SCTR). mdpi.comresearchgate.net Unlike the full-length secretin molecule, which is a potent agonist, the removal of the N-terminal four amino acids results in a peptide that can bind to the receptor but fails to elicit a strong biological response. mdpi.compancreapedia.org Early studies on various secretin fragments revealed that the N-terminal portion of the peptide is crucial for its biological activity, while C-terminal fragments, such as secretin (5-27), act as antagonists. mdpi.compancreapedia.org
The antagonistic nature of Secretin (5-27) has been demonstrated in various experimental settings. For instance, it has been shown to inhibit the secretin-stimulated increase in cyclic AMP (cAMP), a key second messenger in the SCTR signaling pathway. mdpi.com While it is classified as a weak antagonist, its ability to block the effects of native secretin has made it a valuable compound for studying the physiological roles of the secretin-SCTR system. The development of more potent antagonists has often utilized the Secretin (5-27) backbone as a starting point for chemical modifications aimed at enhancing binding affinity. nih.gov
Competitive Inhibition and Displacement of Native Secretin Binding at SCTR
The antagonistic action of Secretin (5-27) (porcine) at the SCTR is primarily mediated through competitive inhibition. mdpi.com This means that Secretin (5-27) competes with the native secretin for the same binding site on the receptor. Due to its structural similarity to the C-terminal region of secretin, it can occupy the receptor's binding pocket, thereby preventing the binding of the full-length, active hormone.
Radioligand binding studies have provided direct evidence for this competitive displacement. In these experiments, Secretin (5-27) has been shown to inhibit the binding of radiolabeled secretin (such as 125I-secretin) to its receptors in a dose-dependent manner. researchgate.net Research has determined a dissociation constant (Ki) of 400 nM for Secretin-(5-27) in inhibiting the binding of 125I-secretin to rat brain membranes, indicating a measurable but relatively low affinity compared to native secretin. researchgate.net Despite this lower affinity, at sufficiently high concentrations, these truncated peptides can effectively displace native secretin from its receptor. mdpi.com This characteristic is fundamental to its function as a research tool for blocking secretin-mediated physiological processes.
Table 1: Competitive Binding Properties of Secretin Analogs at the SCTR
| Compound | Action | Ki (nM) | Experimental Model |
|---|---|---|---|
| Secretin-(5-27) | Antagonist | 400 | Rat brain membranes |
Data sourced from ResearchGate. researchgate.net
Efficacy Differences in Pancreatic Secretory Activity Across Animal Models (e.g., rat vs. guinea pig)
The physiological effects of Secretin (5-27) (porcine), particularly its residual agonist and antagonist activities, exhibit notable differences across various animal models. A prominent example is the differential response of the exocrine pancreas in rats and guinea pigs.
In studies comparing the pancreatic secretory activity, Secretin (5-27) was found to retain some partial agonist activity, meaning it could weakly stimulate pancreatic secretion on its own. However, the efficacy of this stimulation varied significantly between the two species. In the rat, the efficacy of Secretin (5-27) relative to native secretin was approximately 0.2. In contrast, in the guinea pig, its relative efficacy was much lower, at about 0.03. This indicates that the rat pancreas is considerably more responsive to the weak stimulatory effects of this peptide fragment than the guinea pig pancreas.
Table 2: Relative Efficacy of Secretin (5-27) in Stimulating Pancreatic Secretion
| Animal Model | Relative Efficacy (compared to Secretin) |
|---|---|
| Rat | 0.2 |
| Guinea Pig | 0.03 |
These species-specific differences in efficacy are important considerations when using animal models to study the secretin-SCTR system and when extrapolating findings to other species, including humans. The underlying reasons for these discrepancies may involve variations in the secretin receptor structure or its coupling to intracellular signaling pathways between the different species. guidetopharmacology.org
Utility as a Research Probe in SCTR Signaling Studies
The ability of Secretin (5-27) (porcine) to act as a competitive antagonist at the SCTR has established it as a valuable research probe for elucidating the diverse physiological roles of secretin. pnas.orgnih.govresearchgate.net By selectively blocking the SCTR, researchers can investigate the consequences of inhibiting secretin signaling in various tissues and under different physiological and pathological conditions.
For example, Secretin (5-27) has been instrumental in studies of the central nervous system, where it has been used to block secretin-evoked vasopressin release from hypothalamic explants, thereby helping to uncover the role of secretin in regulating water balance. pnas.orgnih.gov In other studies, it has been employed to demonstrate that the secretin-induced transcription of certain genes is indeed mediated through the SCTR.
Furthermore, Secretin (5-27) has been utilized in models of liver disease. In studies of non-alcoholic fatty liver disease (NAFLD) and liver fibrosis, this antagonist helped to demonstrate the role of the secretin/SCTR axis in these conditions by showing that its administration could ameliorate disease phenotypes. researchgate.net These applications underscore the importance of Secretin (5-27) as a tool for dissecting the specific contributions of the secretin signaling pathway in health and disease. frontiersin.orggenecards.org
Structure Activity Relationship Sar Studies of Secretin 5 27 Porcine and Analogs
Identification of Critical Amino Acid Residues for Receptor Interaction and Activity in Secretin Fragments
Systematic studies, such as alanine-scanning mutagenesis, have been instrumental in identifying the amino acid residues within secretin that are crucial for its interaction with the SCTR and for its biological activity. researchgate.netnih.gov While the N-terminal region of the full-length secretin is primarily responsible for receptor activation, determinants for both binding and activity are distributed throughout the entire peptide. researchgate.netnih.gov For receptor binding, key residues include His1, Asp3, Gly4, Phe6, Thr7, Ser8, Leu10, Asp15, Leu19, and Leu23. researchgate.netnih.gov For biological activity, the critical residues are His1, Gly4, Thr7, Ser8, Glu9, Leu10, Leu19, Leu22, and Leu23, with contributions from Asp3, Phe6, Ser11, Leu13, Asp15, Leu26, and Val27. researchgate.netnih.gov
Truncating the N-terminal four amino acids to produce secretin (5-27) results in a peptide with eliminated or significantly reduced biological activity, yet it can still competitively displace native secretin at high concentrations, indicating that the C-terminal fragment retains binding affinity. nih.govnih.gov The primary importance for agonistic activity is almost exclusively found in the N-terminal region of secretin. nih.gov For instance, substituting Asp3 can lead to a 500-fold increase in the EC50 value, highlighting its critical role in receptor activation. nih.gov Similarly, replacing His1, Phe6, Thr7, and Leu10 also significantly reduces potency. nih.gov Beyond position 11, secretin shows a higher tolerance to single amino acid substitutions. mdpi.com
| Residue Position | Importance for Receptor Binding researchgate.netnih.gov | Importance for Biological Activity researchgate.netnih.gov |
| His1 | Critical | Critical |
| Asp3 | Critical | Contributory |
| Gly4 | Critical | Critical |
| Phe6 | Critical | Contributory |
| Thr7 | Critical | Critical |
| Ser8 | Critical | Critical |
| Glu9 | Critical | |
| Leu10 | Critical | Critical |
| Ser11 | Contributory | |
| Leu13 | Contributory | |
| Asp15 | Critical | Contributory |
| Leu19 | Critical | Critical |
| Leu22 | Critical | |
| Leu23 | Critical | Critical |
| Leu26 | Contributory | |
| Val27 | Contributory |
Impact of Specific Amino Acid Substitutions on Secretin (5-27) Biological Efficacy
The modification of specific amino acid residues within the secretin (5-27) fragment has been a key strategy to modulate its biological efficacy and to develop analogs with desired properties, such as enhanced binding affinity or antagonistic activity.
Lysine at position 15: The substitution of Aspartic acid at position 15 with Lysine, an amino acid found at the equivalent position in the vasoactive intestinal polypeptide (VIP), in the secretin (5-27) fragment leads to an analog with interesting properties. nih.gov This [Lys15]secretin-(5-27) analog demonstrates increased VIP-like activity on smooth muscle preparations while maintaining its secretin-like activity on pancreatic juice secretion in rats. nih.gov The affinity of this analog for high-affinity secretin receptors on guinea pig pancreatic acinar cells is lower than that of secretin (5-27), but its affinity for high-affinity VIP receptors in the same cells is higher. nih.gov
I17 and R25 substitutions: Computational predictions and experimental testing have shown that certain amino acid substitutions within the secretin (5-27) fragment can significantly improve its binding affinity for the SCTR. nih.gov Replacing Alanine at position 17 with Isoleucine (I17) and Glycine at position 25 with Arginine (R25) were both predicted to enhance binding energy. nih.gov Experimental validation confirmed that both [I17]sec(5-27) and [R25]sec(5-27) analogs exhibited nearly a tenfold increase in binding affinity compared to the parent sec(5-27). nih.gov Furthermore, the combined substitutions in the analog [I17,R25]sec(5–27) resulted in an additive effect, leading to an approximately two-orders-of-magnitude improvement in binding affinity. nih.gov Molecular dynamics simulations suggest that the R25 substitution stabilizes the interaction with the receptor complex, while the I17 substitution stabilizes the helical conformation of the unbound peptide. nih.gov
| Analog | Change in Binding Affinity Relative to Sec(5-27) |
| [I17]sec(5–27) | ~10-fold increase nih.gov |
| [R25]sec(5–27) | ~10-fold increase nih.gov |
| [I17,R25]sec(5–27) | ~100-fold increase nih.gov |
Role of Helical Character in Secretin (5-27) Activity
The secondary structure of secretin, particularly its helical character, is crucial for its biological activity. nih.gov The C-terminal region of secretin adopts a helical conformation that fits into the peptide-binding cleft of the SCTR's amino-terminal domain. nih.gov This interaction is a prerequisite for the subsequent interaction of the N-terminal region of secretin with the receptor's core, which triggers receptor activation. nih.gov
Stabilizing the helical conformation of secretin (5-27) analogs has been a successful strategy to enhance their binding affinity. nih.govnih.gov The introduction of a lactam bridge between residues, for example, has been shown to stabilize an extended α-helical conformation in solution. researchgate.net This conformational constraint is believed to improve the peptide's ability to dock with the receptor without interfering with critical residue interactions. researchgate.net Molecular dynamics simulations have shown that lactam-constrained analogs of [Y10]sec(5-27) exhibit a significantly greater α-helical conformation compared to the unconstrained parent peptide. researchgate.net
Development of High-Affinity SCTR Antagonists Based on Fragment Modification
The secretin (5-27) fragment, while having low affinity, serves as a scaffold for the rational design of high-affinity SCTR antagonists. nih.govnih.gov The primary challenge in this endeavor is to increase binding affinity without reintroducing agonist activity. nih.gov
A key strategy has been the combination of N-terminal truncation, stabilization of the helical structure, and specific amino acid substitutions. nih.govnih.gov For example, starting with the lactam-containing analog (Y10,c[E16,K20])sec(5-27), which already has a higher affinity than sec(5-27), further modifications have led to significant improvements. nih.gov The replacement of Leucine at position 22 with L-cyclohexylalanine (Cha) was a critical step, enhancing hydrophobic interactions with receptor residues. nih.govnih.gov The incorporation of the previously identified I17 and R25 substitutions further increased the binding affinity. nih.gov
Advanced Research Directions and Theoretical Considerations for Secretin 5 27 Porcine
Elucidation of Conformational Dynamics and Receptor Binding Specificity
The truncated porcine peptide, Secretin (5-27), serves as a crucial tool in understanding the structure-function relationships of the secretin receptor (SCTR), a member of the Class B G protein-coupled receptor (GPCR) family. nih.gov While the full-length secretin peptide is necessary for receptor activation, the C-terminal portion is primarily responsible for high-affinity binding. researchgate.net N-terminal truncations, such as Secretin (5-27), typically result in antagonists with significantly reduced binding affinity. nih.gov
Studies on secretin analogs have revealed that the N-terminal region is critical for both binding and signaling. nih.gov Truncating the first four amino acids to yield Secretin (5-27) eliminates biological activity at cells with naturally low receptor expression levels. nih.gov This fragment, however, exhibits over two orders of magnitude lower binding affinity compared to the native peptide. nih.gov
To enhance the binding affinity of such truncated antagonists, researchers have explored various modifications. Introducing a lactam bridge between residues 16 and 20 in a [Y¹⁰]sec(5-27) analog resulted in a 22-fold improvement in binding affinity without inducing agonist activity. nih.gov Molecular modeling suggests this lactam bridge stabilizes an extended α-helical conformation, which is favorable for docking into the receptor's ligand-binding cleft. nih.gov These findings highlight the importance of the peptide's secondary structure in receptor recognition.
Further structure-activity relationship studies have demonstrated that specific amino acid substitutions can also enhance the binding of Secretin (5-27). For instance, replacing Ala¹⁷ and Gly²⁵ with Ile and Arg, respectively, increased the binding affinity by 39-fold. nih.gov
Interactive Data Table: Receptor Binding Affinity of Secretin Analogs
| Peptide Analog | Modification | Receptor | Reported Binding Affinity (Ki) | Reference |
|---|---|---|---|---|
| Secretin (1-27) | Full-length | Human SCTR | 4 nM | nih.gov |
| Secretin (5-27) | N-terminal truncation | Human SCTR | >1000 nM | nih.gov |
| [Y¹⁰]sec(5-27) | Tyr substitution at position 10 | Human SCTR | Not specified | nih.gov |
| c[E¹⁶,K²⁰][Y¹⁰]sec(5-27) | Lactam bridge (16-20), Tyr at 10 | Human SCTR | 22-fold improvement over parent | nih.gov |
Exploration of Secretin (5-27) (porcine) in Molecular Imaging Ligand Design
The secretin receptor (SCTR) is overexpressed in various cancers, including pancreatic and esophageal cancers, making it a promising target for molecular imaging and peptide receptor radioligand therapy (PRRT). nih.govmdpi.com The development of radiolabeled secretin analogs could provide valuable tools for tumor diagnosis and treatment. nih.gov
While Secretin (5-27) itself has low receptor affinity, its backbone has served as a scaffold for designing higher-affinity antagonists that could be developed into imaging agents. nih.gov The goal is to create ligands that can be labeled with radionuclides for techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.govabmole.com
For a peptide to be a successful imaging agent, it must exhibit high affinity and specificity for its target, favorable pharmacokinetic properties like rapid clearance from non-target tissues, and the ability to be stably labeled with a suitable radionuclide. snmjournals.orgiiarjournals.org The development of secretin-based radiopharmaceuticals is an active area of research, with studies focusing on optimizing the peptide sequence and the chelator used to bind the radiometal. nih.govmdpi.com
The design of such ligands often involves modifications to the native peptide sequence. For example, to facilitate radioiodination, a tyrosine residue might be introduced. nih.gov Furthermore, to improve stability and binding affinity, various amino acid substitutions and conformational constraints, like lactam bridges, are explored. nih.govnih.gov The antagonist nature of Secretin (5-27) and its derivatives is particularly advantageous for imaging, as it would bind to the receptor without initiating downstream signaling that could alter the cell's physiology. nih.gov
Investigating Potential Trophic Effects and Cellular Proliferation Modulation in Specific Cell Lines
Secretin and its receptor system have been implicated in the regulation of cell growth and proliferation in various tissues. amegroups.orgnih.gov Secretin has been shown to have trophic (growth-promoting) effects on certain cell types, such as cholangiocytes (the epithelial cells of the bile duct). amegroups.orgnih.govpancreapedia.org Conversely, in some cancer cell lines, activation of the secretin receptor has been shown to inhibit growth. aacrjournals.org
Given that Secretin (5-27) (porcine) acts as an antagonist at the secretin receptor, it is a valuable tool for investigating the role of SCTR signaling in cellular proliferation. nih.govpnas.org By blocking the receptor, Secretin (5-27) can help elucidate whether the trophic or anti-proliferative effects observed with secretin are indeed mediated through its receptor.
For instance, in studies on pancreatic cancer cells, which often show altered SCTR expression, Secretin (5-27) could be used to determine if blocking the receptor impacts tumor cell growth. aacrjournals.org Some research suggests that a loss of functional secretin receptors in pancreatic cancer might remove a growth-inhibitory signal, thereby promoting tumor progression. aacrjournals.orgnih.gov Using an antagonist like Secretin (5-27) in these cell lines can help to test this hypothesis.
Furthermore, secretin has been shown to stimulate biliary proliferation, an effect that is absent in SCTR knockout mice. mdpi.comnih.gov The use of Secretin (5-27) in models of biliary disease could clarify the extent to which this proliferative effect is dependent on continuous SCTR activation and whether blocking this pathway has therapeutic potential. researchgate.net
Interactive Data Table: Effects of Secretin and Antagonists on Cellular Processes
| Cell Type/Model | Ligand | Effect | Reference |
|---|---|---|---|
| Chinese hamster ovary (CHO) cells expressing SCTR | Secretin | Inhibited growth factor-stimulated proliferation | aacrjournals.org |
| Pancreatic cancer cell lines (Capan-2, Su86.86) | Secretin (high concentration) | Increased cAMP (likely via VPAC1 receptor) | aacrjournals.org |
| Bile duct-ligated mice | Secretin (prolonged administration) | Increased biliary proliferation | mdpi.com |
| Rat hypothalamic explants | Secretin | Stimulated vasopressin release | pnas.org |
Exploration of Novel Physiological and Pathophysiological Contexts in Animal Models where SCTR is Implicated
The secretin receptor is expressed in a wide range of tissues beyond the classic gastrointestinal sites, including the brain, heart, kidneys, and lungs, suggesting a broader physiological role for secretin signaling. amegroups.orgfrontiersin.org Animal models, particularly knockout mice lacking the secretin receptor (SCTR-/-), have been instrumental in uncovering these novel functions. nih.govpancreapedia.org Secretin (5-27) (porcine), as an SCTR antagonist, provides a pharmacological tool to complement these genetic models and to explore the acute effects of blocking secretin signaling in various physiological and pathophysiological contexts. pnas.org
In the central nervous system, secretin is considered a neuropeptide involved in regulating water homeostasis and social behavior. nih.govwikipedia.org Studies in rats have shown that intracerebroventricular administration of secretin stimulates the release of vasopressin, a key hormone in regulating water balance. pnas.org This effect was blocked by co-administration of Secretin (5-27), confirming the involvement of the SCTR in this process. pnas.org
In the context of metabolic diseases, SCTR knockout mice have been shown to be resistant to high-fat diet-induced obesity. nih.gov Furthermore, secretin administration in rodents can reduce food intake and stimulate lipolysis. frontiersin.orgnih.gov Secretin (5-27) could be used in animal models of obesity and metabolic syndrome to investigate the therapeutic potential of blocking secretin signaling in these conditions.
The role of the secretin/SCTR axis in liver pathophysiology is another area of active investigation. In models of cholestasis (impaired bile flow), SCTR expression is upregulated, and secretin contributes to the associated biliary proliferation. mdpi.com The use of Secretin (5-27) in such models could help to determine if blocking this proliferative response can ameliorate liver damage. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing Secretin (5-27) (porcine) in vitro?
- Methodology : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by HPLC purification (>95% purity) and mass spectrometry (MS) for molecular weight verification. Structural characterization uses circular dichroism (CD) to confirm secondary structure in buffered solutions (e.g., PBS at pH 7.4) . For known compounds, identity confirmation requires cross-referencing with literature spectra (e.g., NMR, FTIR), while novel derivatives demand elemental analysis and 2D-NMR .
Q. How is the bioactivity of Secretin (5-27) (porcine) assessed in receptor-binding assays?
- Methodology : Competitive binding assays using radiolabeled full-length secretin (e.g., ¹²⁵I-Secretin) on cell lines expressing secretin receptors (e.g., CHO-SCTR). Dose-response curves (IC₅₀ values) are generated, with data normalized to positive controls (e.g., native secretin). Activity discrepancies may arise from receptor glycosylation states or assay temperatures .
Q. What are the optimal storage conditions to ensure peptide stability?
- Methodology : Lyophilized peptides should be stored at -80°C in airtight containers with desiccants. Reconstituted aliquots (in 0.1% acetic acid or PBS) are stable for ≤1 week at 4°C. Long-term stability studies recommend periodic HPLC analysis to detect hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodology : Cross-validate assays using standardized positive/negative controls (e.g., full-length secretin for receptor activation). Analyze variability sources:
- Target nomenclature : Inconsistent UniProt IDs or species-specific receptor isoforms (e.g., human vs. porcine SCTR) may split data across databases, requiring manual curation .
- Experimental conditions : Differences in buffer pH, ion concentrations, or cell passage numbers can alter receptor conformation. Meta-analyses using tools like GPCRdb Ligand can harmonize datasets .
Q. What structural determinants of Secretin (5-27) (porcine) influence its receptor interaction and signaling bias?
- Methodology : Use alanine-scanning mutagenesis to identify critical residues (e.g., Phe⁶, Thr⁷). Pair with functional assays (cAMP accumulation vs. β-arrestin recruitment) to assess signaling bias. Molecular dynamics simulations (e.g., GROMACS) can model receptor-peptide interactions, validated via surface plasmon resonance (SPR) for binding kinetics .
Q. How can in vitro findings for Secretin (5-27) (porcine) be integrated into in vivo disease models?
- Methodology : Prioritize pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) to assess bioavailability. For CNS applications, evaluate blood-brain barrier permeability using in situ brain perfusion models. Cross-reference ChEMBL bioactivity data with transcriptomic profiles (e.g., GEO datasets) to identify disease-relevant pathways .
Q. What experimental approaches validate the specificity of Secretin (5-27) (porcine) for its intended target?
- Methodology :
- Competitive binding : Co-incubate with excess unlabeled secretin to confirm >90% signal reduction.
- Off-target screening : Use panels of GPCRs (e.g., Eurofins Cerep) to rule out cross-reactivity.
- Knockout models : CRISPR-Cas9 SCTR⁻/⁻ cell lines should show no response to the peptide .
Data Analysis & Reporting
Q. How should researchers compare Secretin (5-27) (porcine) with full-length secretin in functional studies?
- Methodology : Design dose-escalation experiments to quantify potency (EC₅₀) and efficacy (Eₘₐₓ) for both peptides. Use statistical models (e.g., two-way ANOVA) to identify truncation-induced efficacy loss. Report data in alignment with GtoPdb activity charts, noting species-specific potency shifts .
Q. What statistical frameworks are recommended for meta-analyses of fragmented peptide bioactivity?
- Methodology : Employ random-effects models to account for inter-study heterogeneity (e.g., assay platforms, species). Tools like RevMan or R’s metafor package can aggregate EC₅₀ values, with forest plots highlighting outliers. Sensitivity analyses exclude studies with high risk of bias (e.g., incomplete blinding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
